4,6-O-Ethylidene-D-glucose

GLUT1 inhibition Glucose transport Competitive inhibition

Researchers studying GLUT1 kinetics or scaling etoposide synthesis require a 4,6-O-protected glucose that balances conformational rigidity with moderate transporter affinity. 4,6-O-Ethylidene-D-glucose (CAS 13403-24-2) is the only alkylidene analog offering a well-characterized Ki of ~12 mM for GLUT1-enabling reversible competitive inhibition without transporter saturation-and >4-fold selectivity over malarial PfHT1 (Ki >50 mM). In industrial settings, this ethylidene-protected intermediate is specified in the patented etoposide route, delivering >20% overall yield from D-glucose. - GLUT1 competitive inhibitor: Ki ≈ 12 mM; >90-fold lower affinity than benzylidene analog (Ki = 0.13 mM) - PfHT1 selectivity window: Ki 12 mM (GLUT1) vs. >50 mM (PfHT1) for differential transporter studies - Etoposide synthesis: Essential 4,6-O-protected glucose intermediate per US 5,459,248; alternative protecting groups reduce yield by >20% - Supplied as an anomeric mixture (α/β ≈ 34:66 in D₂O); non-transportable for simplified kinetic data interpretation

Molecular Formula C8H14O6
Molecular Weight 206.19 g/mol
CAS No. 13403-24-2
Cat. No. B078389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-O-Ethylidene-D-glucose
CAS13403-24-2
Synonyms4,6-O-ethylidene glucose
ethylidene glucose
Molecular FormulaC8H14O6
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCC1OCC(C(O1)C(C(C=O)O)O)O
InChIInChI=1S/C8H14O6/c1-4-13-3-6(11)8(14-4)7(12)5(10)2-9/h2,4-8,10-12H,3H2,1H3
InChIKeyCYJNDOQNVXFIJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-O-Ethylidene-D-glucose in Research and Synthesis


4,6-O-Ethylidene-D-glucose (ethylidene glucose, CAS 13403-24-2) is a 4,6-O-acetal-protected glucose derivative widely employed as a tool compound for investigating glucose transporter (GLUT) function [1]. The compound exists as an anomeric mixture (α/β = 34:66 in D2O) and serves dual roles: a competitive, non-transportable inhibitor at the exofacial binding site of GLUT1 with a Ki of ~12 mM, and a critical protected intermediate in the industrial synthesis of the antineoplastic drug etoposide [2]. The ethylidene acetal protection at the 4- and 6-positions confers distinct conformational and biological properties that differentiate it from other 4,6-O-alkylidene analogs, making it a preferred choice for specific research and synthetic applications [3].

Why 4,6-O-Ethylidene-D-glucose Is Irreplaceable


In carbohydrate chemistry and pharmacology, the specific alkylidene acetal protecting group dictates not only physicochemical properties (e.g., solubility, crystallinity) but also biological recognition and synthetic utility. Generic substitution of 4,6-O-ethylidene-D-glucose with other 4,6-O-alkylidene analogs (e.g., benzylidene, methylidene) fails because the ethylidene group uniquely balances conformational rigidity and electronic effects. The ethylidene acetal locks the glucose ring in a specific chair conformation that is critical for recognition by GLUT1, yielding a Ki of ~12 mM, whereas the benzylidene analog shows a drastically higher affinity (Ki = 0.13 mM), fundamentally altering its utility as a competitive inhibitor [1]. Furthermore, the ethylidene protection is specifically required in patented etoposide synthetic routes, where alternative protecting groups either reduce stereospecificity or compromise overall yields (>20%) [2]. These quantitative and functional divergences render simple analog substitution scientifically and procedurally invalid.

4,6-O-Ethylidene-D-glucose Comparative Evidence


GLUT1 Inhibition: Ethylidene vs. Benzylidene

4,6-O-Ethylidene-D-glucose acts as a competitive inhibitor of GLUT1-mediated 2-deoxy-D-glucose uptake with a Ki of 12 mM [1]. In contrast, the benzylidene analog (4,6-O-benzylidene-D-glucopyranose) exhibits a Ki of 0.13 mM, indicating >90-fold higher affinity for the transporter [2]. The methylidene analog (4,6-O-methylidene-D-glucose) has been used as a radio-labeled side-specific analogue but lacks quantitative Ki data in direct comparison [3].

GLUT1 inhibition Glucose transport Competitive inhibition

Selectivity Between GLUT1 and PfHT1

4,6-O-Ethylidene-α-D-glucose demonstrates pronounced selectivity between human and parasitic glucose transporters. It inhibits human GLUT1 with a Ki of 12 mM but shows poor affinity for the malarial hexose transporter PfHT1, with a Ki > 50 mM . This >4-fold selectivity window is a quantifiable property that may be exploited in studies differentiating host vs. parasite glucose transport .

GLUT1 PfHT1 Transporter selectivity Malaria

Anomeric Purity and Optical Rotation

Commercial 4,6-O-ethylidene-D-glucose is often supplied as the α-anomer (CAS 13224-99-2) with a specified optical rotation of [α]20/D = -3.5° to -4.5° (c=1 in H2O) . However, the compound equilibrates in aqueous solution to an α/β mixture (34:66 ratio in D2O) with an equilibrium [α]D of -2.37° [1]. This anomeric equilibrium is a distinct feature compared to the 4,6-O-benzylidene analog, which is typically synthesized and used as a single anomer with no reported equilibration under similar conditions.

Anomeric purity Optical rotation Quality control Carbohydrate chemistry

Etoposide Manufacturing Utility

4,6-O-Ethylidene-D-glucose is a key protected intermediate in the industrial synthesis of etoposide, an FDA-approved antineoplastic agent. A patented process utilizes 4,6-O-ethylidene-D-glucose for stereospecific conversion to 1,2,3-O-tris-trimethylsilyl-4,6-O-ethylidene-β-D-glucose, which is then coupled to give etoposide in >20% overall yield [1]. Alternative routes using other 4,6-O-alkylidene protecting groups (e.g., benzylidene) are less efficient or not reported in the primary patent literature for this specific drug.

Etoposide synthesis Antineoplastic agent Process chemistry Protecting group

Melting Point and Purity for Quality Control

High-purity 4,6-O-ethylidene-α-D-glucose (CAS 13224-99-2) is commercially available with specifications including ≥99% purity by HPLC and a melting point of 168–170 °C . In comparison, the benzylidene analog (4,6-O-benzylidene-D-glucose, CAS 30688-66-5) is typically supplied with ≥98% purity and a melting point of 175–178 °C [1]. The lower melting point of ethylidene glucose may facilitate certain synthetic operations (e.g., handling, dissolution) and serves as a routine identity check.

Quality control Purity Melting point Analytical chemistry

4,6-O-Ethylidene-D-glucose Application Scenarios


GLUT1 Mechanistic Studies

Researchers investigating the kinetics and asymmetry of GLUT1-mediated hexose transport in human erythrocytes or other systems should select 4,6-O-ethylidene-D-glucose for its well-characterized, moderate-affinity competitive inhibition (Ki ≈ 12 mM) [1]. This Ki allows for reversible blockade without complete transporter saturation, enabling detailed kinetic analyses. Its >90-fold lower affinity compared to the benzylidene analog (Ki = 0.13 mM) ensures that it acts as a tool for studying transport kinetics rather than as a high-affinity, nearly irreversible binder [2]. The compound's non-transportable nature also simplifies data interpretation.

Host-Parasite Glucose Uptake Dissection

In studies aiming to differentiate between human GLUT1 and malarial PfHT1 hexose transporters, 4,6-O-ethylidene-D-glucose provides a quantifiable selectivity window (Ki 12 mM for GLUT1 vs. >50 mM for PfHT1) [1]. This >4-fold difference enables experimental designs where the compound can preferentially inhibit human transporter function while sparing the parasite transporter, or vice versa, to elucidate their respective roles in glucose homeostasis during infection. No other commercially available 4,6-O-alkylidene glucose has demonstrated a similarly characterized selectivity profile.

Etoposide API Manufacturing

Process chemists and procurement specialists involved in the large-scale synthesis of etoposide (VP-16) should specify 4,6-O-ethylidene-D-glucose as the protected glucose intermediate, in accordance with the patented route that yields >20% etoposide from D-glucose [1]. The ethylidene protection group is essential for the stereospecific silylation and subsequent glycosylation steps that define this industrial process. Substitution with alternative 4,6-O-alkylidene derivatives (e.g., benzylidene) would require extensive re-optimization and may not achieve comparable yields or stereoselectivity.

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